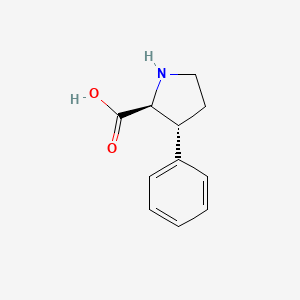

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118758-48-8 | |

| Record name | (3R)-3-Phenyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118758-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-phenyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, this document synthesizes critical information on its physicochemical properties, stereoselective synthesis, potential applications, and safe handling, offering field-proven insights into its utility.

Strategic Importance in Medicinal Chemistry

This compound, also known as trans-3-Phenyl-L-proline, belongs to a privileged class of compounds in pharmaceutical sciences. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in the design of novel therapeutics.[1][2] Its significance is rooted in several key attributes:

-

Three-Dimensionality: As a saturated, non-planar scaffold, it allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, a feature increasingly sought after in modern drug design to enhance selectivity and novelty.[3]

-

Stereochemical Richness: The molecule possesses two defined stereocenters (C2 and C3), which contribute significantly to its ability to form specific, high-affinity interactions with chiral biological targets like enzymes and receptors.[2]

-

Versatile Synthetic Handle: The presence of a secondary amine and a carboxylic acid provides orthogonal points for chemical modification, enabling the construction of diverse compound libraries.[4]

This specific isomer, with its trans relationship between the phenyl and carboxylic acid groups, serves as a conformationally constrained analog of amino acids, making it a valuable starting point for mimicking peptide turns or interacting with amino acid binding sites. It is particularly prominent in the development of ligands for central nervous system (CNS) targets.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible research. The properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 118758-48-8 | [2][5][6] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][5] |

| Molecular Weight | 191.23 g/mol | [2][6] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 234-236 °C | [2][5] |

| Boiling Point | 372.8 °C (at 760 mmHg, estimated) | [2] |

| Density | 1.186 g/cm³ (estimated) | [2] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [5] |

Computational Data

| Descriptor | Value | Source(s) |

| ACD/LogP | 1.03 | [1] |

| Polar Surface Area | 49.33 Ų | [6] |

| Hydrogen Bond Donors | 2 | [1][6] |

| Hydrogen Bond Acceptors | 2-3 (depending on model) | [1][6] |

| Rotatable Bonds | 2 | [1][6] |

| pKa (Predicted) | 2.19 ± 0.40 | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Measures:

-

P261: Avoid breathing dust.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Spectroscopic Characterization (Predicted)

While experimentally derived spectra for this specific compound are not widely available in public databases, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR Spectroscopy

-

Carboxylic Acid (1H): A very broad singlet is expected far downfield, typically in the 10.0-13.0 ppm range. The exact shift is highly dependent on solvent and concentration.

-

Aromatic Protons (5H): A complex multiplet corresponding to the monosubstituted phenyl ring will appear in the 7.2-7.5 ppm region.

-

Pyrrolidine Ring Protons (6H): The protons on the pyrrolidine ring (H2, H3, H4, H5) and the N-H proton will resonate in the 2.0-4.5 ppm range. Specific assignments require more detailed analysis, but the protons alpha to the carbonyl (H2) and the phenyl group (H3) are expected to be the most downfield of the ring protons. The N-H proton signal may be broad.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The carboxylic acid carbon is expected to appear in the 170-185 ppm range.

-

Aromatic Carbons (6C): Signals for the phenyl ring carbons will be found between 125-140 ppm . The quaternary carbon attached to the pyrrolidine ring will likely be the most downfield of this group.

-

Pyrrolidine Carbons (4C): The four sp³ carbons of the pyrrolidine ring will resonate in the upfield region, typically between 30-70 ppm . The carbons bearing the substituents (C2 and C3) will be the most downfield within this group.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic, spanning from 2500 to 3300 cm⁻¹ . This band often overlaps with C-H stretching frequencies.

-

C-H Stretch (Aromatic & Aliphatic): Sharp peaks will appear just above and below 3000 cm⁻¹. Aromatic C-H stretches are typically found from 3000-3100 cm⁻¹ , while aliphatic C-H stretches are found from 2850-3000 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption will be present in the region of 1700-1760 cm⁻¹ , characteristic of a carboxylic acid carbonyl.

-

C-N Stretch: A medium intensity band can be expected in the 1210-1320 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): For the molecular formula C₁₁H₁₃NO₂, the expected exact mass is 191.0946 g/mol . An [M+H]⁺ peak at m/z 192.1024 would be expected in ESI+ mode.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxyl group (-COOH, 45 Da), leading to a significant fragment at m/z 146 .

Synthesis and Chiral Resolution Strategies

The stereoselective synthesis of 3-substituted prolines is a well-explored area, driven by their importance in medicinal chemistry.[7] The synthesis of the (2S,3R) isomer typically involves either a chiral pool approach starting from a readily available chiral molecule or an asymmetric synthesis followed by chiral resolution.

Illustrative Synthetic Pathway

A common and effective strategy is to start from a chiral precursor like N-Boc-protected trans-4-hydroxy-L-proline. The following workflow is a representative example adapted from methodologies used for synthesizing proline analogs.[8]

Caption: Representative synthetic workflow for this compound.

Illustrative Protocol: Diastereoselective Reduction (Step G)

Causality: The choice of catalyst and reaction conditions during the reduction of the double bond is critical. A heterogeneous catalyst like Palladium on carbon (Pd/C) is often used. The existing stereocenter at C2 directs the hydrogenation to occur from the less sterically hindered face of the molecule, leading to the desired trans (2S,3R) diastereomer as the major product.

-

Dissolution: Dissolve the unsaturated precursor (from Step F) in a suitable solvent such as methanol or ethyl acetate in a flask equipped with a stir bar.

-

Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Catalyst Addition: Carefully add 10 mol% Pd/C catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 atm).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Chiral Resolution of Racemic Mixture

For syntheses that yield a racemic mixture of trans-3-phenylpyrrolidine-2-carboxylic acid, chiral resolution is required. Diastereomeric salt crystallization is a classical and scalable method.[9][10]

Caption: Logical workflow for chiral resolution via diastereomeric salt crystallization.

Illustrative Protocol: Diastereomeric Salt Crystallization

Self-Validation: The success of this protocol is validated by measuring the enantiomeric excess (ee%) of the final product, typically using chiral HPLC. The process is iterative; recrystallization can be repeated to improve purity.

-

Dissolution: Dissolve 1 equivalent of the racemic trans-3-phenylpyrrolidine-2-carboxylic acid in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) in the same hot solvent.

-

Salt Formation: Slowly add the resolving agent solution to the racemic acid solution while hot.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation: Suspend the collected salt in water and adjust the pH to be basic (pH > 10) with an aqueous base (e.g., 1M NaOH) to deprotonate the resolving agent.

-

Extraction: Extract the aqueous layer with a solvent like dichloromethane to remove the chiral resolving agent.

-

Final Isolation: Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the enantiomerically enriched this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Research

The unique structural and stereochemical features of this compound make it a highly valuable scaffold for targeting specific biological systems.

-

Ionotropic Glutamate Receptor (iGluR) Ligands: This compound and its derivatives are extensively studied as antagonists for iGluRs, particularly NMDA receptors. The constrained proline backbone and the phenyl group can effectively probe the ligand-binding domain of these receptors, which are implicated in numerous neurological disorders. Research has shown that analogs can achieve high potency and selectivity for specific NMDA receptor subtypes (e.g., GluN2A over GluN2B).

-

Chiral Building Block: It serves as a starting material for the synthesis of more complex molecules. Its pre-defined stereochemistry is transferred to the final product, obviating the need for late-stage chiral separations and simplifying the synthetic route to enantiopure drugs.[4]

-

Peptidomimetics: The rigid pyrrolidine ring can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is a key strategy in designing peptides with improved metabolic stability and receptor affinity.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for advancing drug discovery programs. Its well-defined three-dimensional structure, coupled with its versatile functional groups, provides a robust platform for the design of potent and selective therapeutic agents, particularly in the challenging area of neuroscience. This guide has provided the core technical knowledge required for its effective sourcing, handling, synthesis, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

ChemSrc. This compound CAS#: 118758-48-8. [Link]

-

Watanabe, S., et al. (2014). Identification and characterization of trans-3-hydroxy-l-proline dehydratase and Δ1-pyrroline-2-carboxylate reductase involved in trans-3-hydroxy-l-proline metabolism of bacteria. FEBS Letters. [Link]

-

Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [Link]

-

Visser, W. F., et al. (2012). Identification of a Human trans-3-Hydroxy-l-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes. Journal of Biological Chemistry. [Link]

-

Karoyan, P., et al. (2010). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [Link]

-

Identification and characterization of trans-3-hydroxy-L-proline dehydratase and Δ1-pyrroline-2-carboxylate reductase involved in trans-3-hydroxy-L-proline metabolism of bacteria. ResearchGate. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. RSC Advances. [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

PubChem. 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. [Link]

-

Part 3: Design and synthesis of proline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

-

trans-3-Hydroxy-N-methyl-L-proline Hydrochloride. ResearchGate. [Link]

-

Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

-

Design and Synthesis of 2,3- trans-Proline Analogues as Ligands for Ionotropic Glutamate Receptors and Excitatory Amino Acid Transporters. ACS Chemical Neuroscience. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Atmospheric Measurement Techniques. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Three-component synthesis of polysubstituted homoproline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 118758-48-8 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-3-Phenyl-L-proline: Synthesis, Conformational Control, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of trans-3-Phenyl-L-proline, a conformationally constrained non-proteinogenic amino acid. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and functional properties of this proline analog. We will delve into its stereoselective synthesis, explore the mechanistic basis for its profound influence on peptide conformation, and discuss its applications in medicinal chemistry, with a particular focus on the development of novel therapeutics.

Introduction: The Significance of Conformational Constraint in Peptide Science

Proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and stability. The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two states can be a rate-limiting step in protein folding and function.[1][2]

Substituted prolines, such as trans-3-Phenyl-L-proline, offer a powerful tool to further manipulate and stabilize specific peptide conformations. By introducing a bulky phenyl group at the 3-position of the pyrrolidine ring, trans-3-Phenyl-L-proline acts as a "conformational lock," predisposing the preceding peptide bond to adopt a trans geometry. This ability to enforce a specific backbone geometry makes it an invaluable building block in the design of peptidomimetics and other structurally defined molecules for therapeutic applications.

Physicochemical Properties of trans-3-Phenyl-L-proline

A clear understanding of the fundamental physicochemical properties of trans-3-Phenyl-L-proline is essential for its effective application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Molecular Weight | 191.23 g/mol | [3] |

| CAS Number | 110994-47-5 | |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C (decomposed) | [4] |

| Solubility | Soluble in water |

Stereoselective Synthesis of trans-3-Phenyl-L-proline

The synthesis of trans-3-Phenyl-L-proline with high stereochemical purity is crucial for its application in drug discovery, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Several strategies have been developed for the synthesis of 3-substituted prolines. One effective method involves the diastereoselective 1,4-addition of an organocuprate to a chiral α,β-unsaturated lactam derived from L-pyroglutamic acid.[5]

Below is a detailed, step-by-step protocol adapted from established methodologies for the synthesis of related 3-substituted prolines, which can be applied to the synthesis of trans-3-Phenyl-L-proline.[5][6]

Experimental Protocol: Diastereoselective Synthesis

Step 1: Preparation of the Chiral α,β-Unsaturated Lactam

-

Starting Material: Commercially available (S)-pyroglutamic acid.

-

Protection: The carboxylic acid and the amine of pyroglutamic acid are appropriately protected. For instance, the amine can be protected with a Boc group, and the carboxylic acid can be converted to a methyl ester.

-

Introduction of Unsaturation: A double bond is introduced between the α and β positions of the pyrrolidinone ring using standard organic chemistry techniques, such as α-selenylation followed by oxidative elimination, to yield the chiral α,β-unsaturated lactam.

Step 2: Diastereoselective 1,4-Conjugate Addition

-

Reagent Preparation: A Gilman cuprate reagent, lithium diphenylcuprate (Ph₂CuLi), is prepared in situ from phenyllithium and copper(I) iodide in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

-

Conjugate Addition: The chiral α,β-unsaturated lactam, dissolved in THF, is added dropwise to the freshly prepared Gilman reagent at -78 °C. The reaction is stirred at this temperature for several hours to ensure complete addition. The bulky phenyl group adds to the β-position from the less hindered face of the lactam, leading to the desired trans stereochemistry.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

Step 3: Lactam Reduction and Deprotection

-

Reduction: The lactam carbonyl group of the 1,4-addition product is reduced to a methylene group using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This step converts the pyrrolidinone ring to a pyrrolidine ring.

-

Deprotection: The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the methyl ester) to yield the final product, trans-3-Phenyl-L-proline.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the highly pure trans-3-Phenyl-L-proline.

Caption: Synthetic workflow for trans-3-Phenyl-L-proline.

Mechanism of Conformational Control: The "trans-Proline Mimic"

The incorporation of trans-3-Phenyl-L-proline into a peptide chain has a profound impact on the local backbone conformation. The bulky phenyl group at the Cγ position of the proline ring creates significant steric hindrance, which disfavors the cis conformation of the preceding peptide bond.[7]

In the cis conformation, the side chains of the preceding residue (i) and the proline residue (i+1) are on the same side of the peptide bond, leading to steric clashes. The presence of the large phenyl group on the proline analog exacerbates this steric repulsion, making the cis conformation energetically unfavorable. Consequently, the peptide bond is strongly biased towards the trans conformation, where the side chains are on opposite sides of the peptide bond.

Caption: Steric hindrance in cis vs. trans conformations.

This predictable control over the ω torsion angle makes trans-3-Phenyl-L-proline a valuable "trans-proline mimic" for stabilizing specific secondary structures, such as β-turns and polyproline type II (PPII) helices, which are crucial for many biological recognition events.[8]

Applications in Drug Discovery and Medicinal Chemistry

The ability of trans-3-Phenyl-L-proline to enforce a specific peptide conformation has been exploited in the design of potent and selective therapeutic agents, particularly in the field of neuroscience.

Constrained Phenylalanine Analog for CNS Drug Discovery

trans-3-Phenyl-L-proline can be considered a constrained analog of phenylalanine, where the phenyl group is locked into a specific orientation relative to the amino acid backbone.[9] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.

A significant application of this scaffold is in the development of antagonists for ionotropic glutamate receptors (iGluRs), which are crucial targets for treating various neurological and psychiatric disorders.[6][10] An extensive structure-activity relationship (SAR) study on analogs of trans-3-Phenyl-L-proline has demonstrated that substitutions on the phenyl ring can modulate potency and selectivity for different iGluR subtypes, such as NMDA receptors.[6]

| Analog | Substitution | Target | Potency (IC₅₀) | Selectivity | Reference |

| Parent Scaffold | - | iGluRs | - | - | [6] |

| 7 | 4'-Carboxylic acid | NMDA | 200 nM | 3-34 fold for GluN1/GluN2A | [6] |

| 5j-m | Various | NMDA | - | Selective | [6] |

This research highlights the potential of the trans-3-Phenyl-L-proline scaffold as a privileged structure for the design of CNS-active drugs.

Caption: SAR of trans-3-Phenyl-L-proline in CNS drug discovery.

Peptidomimetics and β-Turn Stabilization

In addition to its use as a constrained phenylalanine analog, trans-3-Phenyl-L-proline is a valuable tool for designing peptidomimetics that mimic or stabilize β-turns. β-turns are secondary structures that are critical for protein-protein interactions and other biological recognition processes. By incorporating trans-3-Phenyl-L-proline at the i+2 position of a putative β-turn, the requisite trans conformation of the i+1 to i+2 peptide bond can be enforced, thereby stabilizing the turn structure. This strategy has been employed in the design of inhibitors of enzymes and protein-protein interactions.

Conclusion and Future Perspectives

trans-3-Phenyl-L-proline is a powerful and versatile tool for medicinal chemists and drug discovery scientists. Its ability to rigidly control peptide backbone conformation provides a rational approach to designing potent and selective ligands for a variety of biological targets. The successful application of this scaffold in the development of CNS-active compounds underscores its potential in neuroscience drug discovery.

Future research in this area will likely focus on expanding the diversity of substituents on the phenyl ring and the pyrrolidine core to further explore the chemical space and identify novel ligands with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the incorporation of trans-3-Phenyl-L-proline into larger peptides and peptidomimetics will continue to be a valuable strategy for stabilizing bioactive conformations and developing new therapeutic agents for a wide range of diseases.

References

-

Kayser, S., Hansen, J. C., Staudt, M., Moroz, A., Larsen, Y., Temperini, P., ... & Bunch, L. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 674–701. [Link]

-

Kayser, S., Hansen, J. C., Staudt, M., Moroz, A., Larsen, Y., Temperini, P., ... & Bunch, L. (2020). Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 674–701. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 130(44), 14763–14773. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 130(44), 14763-14773. [Link]

-

Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., ... & Karoyan, P. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307–2327. [Link]

-

Pandey, G., & Kumar, A. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. Arkivoc, 2005(11), 209-217. [Link]

-

D'Souza, L. J., & Distefano, M. D. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in enzymology, 626, 111–131. [Link]

- Google Patents. (2017).

-

Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3-4), 222–232. [Link]

-

Rios-Echeverri, A., Puerto Galvis, C. E., Ardila-Fierro, K. J., & Hernández, J. G. (2025). Chemical and Enzymatic Mechanosynthesis of Organocatalytic Peptide Materials Based on Proline and Phenylalanine. ResearchGate. [Link]

-

Sheehan, J. C., & Hess, G. P. (1955). The Synthesis of cis- and trans-3-Hydroxy-L-proline, Two New Amino Acids from the Antibiotic Telomycin. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]

-

Fiskin, E., Behrends, A., & Frank, A. O. (2024). Crystallization and X-ray analysis of human cytoplasmic phenylalanyl-tRNA synthetase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 3), 356-359. [Link]

-

Pandey, G., & Kumar, A. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. ResearchGate. [Link]

-

Wakabayashi, R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4692. [Link]

-

Tanner, J. J., et al. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. Molecules, 29(22), 5109. [Link]

-

Gurung, R., Lim, Y. J., & Lee, J. S. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International journal of molecular sciences, 24(4), 3587. [Link]

-

Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]

-

Chakarova, S., et al. (2024). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 29(7), 1602. [Link]

- Google Patents. (2016).

-

Pinto, M. C. X., et al. (2025). Neurobiology of L-proline: From molecules to behavior. Neuroscience, 585, 1-13. [Link]

-

Fanni, D., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 56(1), 1-15. [Link]

-

Aillard, B. (2014). Small molecule mimics of trans-proline: synthesis and applications. University of Southampton. [Link]

-

Horng, J. C., & Klibanov, A. M. (1995). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein science : a publication of the Protein Society, 4(12), 2639–2645. [Link]

-

Baumketner, A., & Bernstein, S. L. (2016). Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization?. The Analyst, 141(16), 4863–4869. [Link]

-

Adachi, R., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Biochemical and biophysical research communications, 488(2), 279-284. [Link]

-

Missioui, H., et al. (2024). Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 296-300. [Link]

-

PubChem. (n.d.). l-Phenylalanine l-proline. [Link]

Sources

- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis of New (2 S,3 R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid

CAS Number: 118758-48-8

Abstract

This technical guide provides a comprehensive overview of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, a conformationally constrained proline analogue. It is intended for researchers, scientists, and professionals in drug development. This document delves into the compound's chemical and physical properties, provides a representative synthetic protocol, and explores its significant applications in medicinal chemistry and peptide science. The unique structural features of this molecule, particularly the stereochemically defined phenyl substituent on the pyrrolidine ring, impart valuable properties for its use as a chiral building block in asymmetric synthesis and as a key scaffold in the design of novel therapeutics, notably as antagonists for ionotropic glutamate receptors.

Introduction: The Significance of Constrained Proline Analogues

Proline is a unique proteinogenic amino acid due to its secondary amine incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to peptide backbones, influencing their secondary structure and biological activity. The development of proline analogues with further conformational constraints has become a powerful strategy in medicinal chemistry and peptide design. These analogues allow for the fine-tuning of peptide conformations to enhance receptor binding, improve metabolic stability, and modulate pharmacokinetic properties.

This compound, also known as trans-3-Phenyl-L-proline, is a prominent example of such a constrained analogue. The presence of a bulky phenyl group at the C-3 position of the pyrrolidine ring significantly restricts the ring's puckering and the orientation of the carboxylic acid, making it a valuable tool for probing and manipulating molecular interactions in biological systems.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

General Properties

| Property | Value | Reference |

| CAS Number | 118758-48-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 234-236 °C | [1][3] |

| Boiling Point | 372.8 °C at 760 mmHg (estimated) | [1] |

| Density | 1.186 g/cm³ (estimated) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The protons on the pyrrolidine ring will appear in the aliphatic region, with their chemical shifts and coupling constants being highly dependent on the ring's conformation. The α-proton (at C2) and the β-proton (at C3) will likely be multiplets due to coupling with adjacent protons. The protons at C4 and C5 will also exhibit complex splitting patterns. The N-H and O-H protons of the secondary amine and carboxylic acid, respectively, will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.[4][5]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically 160-185 ppm). The aromatic carbons will resonate in the 125-150 ppm region. The carbons of the pyrrolidine ring will appear in the aliphatic region (generally 20-70 ppm), with their specific shifts influenced by the phenyl substituent and the overall stereochemistry.[6][7][8]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ is anticipated for the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxyl group will likely appear as a strong band around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine may be observed in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching bands will be present above 3000 cm⁻¹, and C=C stretching bands for the phenyl ring will appear in the 1450-1600 cm⁻¹ region.[9]

2.2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 191 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). The fragmentation of the pyrrolidine ring and the phenyl group would also contribute to the overall mass spectrum.

Synthesis Strategies

The diastereoselective synthesis of 3-substituted proline analogues like this compound is a well-explored area of organic chemistry. Several strategies have been developed, often starting from readily available chiral precursors such as L-proline or pyroglutamic acid.

Representative Synthetic Approach: Diastereoselective Michael Addition

A common and effective method for the synthesis of trans-3-substituted prolines involves a diastereoselective Michael addition of an organocuprate reagent to a chiral α,β-unsaturated lactam derived from a proline precursor.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative):

-

Preparation of the Chiral α,β-Unsaturated Lactam:

-

Start with commercially available N-protected L-pyroglutamic acid.

-

Introduce a leaving group at the 4-position, for example, through selenation followed by oxidative elimination, to form the α,β-unsaturated lactam. This step is crucial for setting up the subsequent Michael addition.

-

-

Diastereoselective Michael Addition:

-

Prepare the phenylcuprate reagent in situ from a suitable copper(I) salt and a phenyl Grignard or phenyllithium reagent in an ethereal solvent like THF at low temperature (e.g., -78 °C).

-

Add the chiral α,β-unsaturated lactam to the freshly prepared phenylcuprate solution. The reaction is typically stirred at low temperature for several hours to ensure complete and highly diastereoselective addition of the phenyl group from the less hindered face of the lactam, leading to the desired trans-adduct.

-

-

Lactam Reduction and Deprotection:

-

Reduce the lactam carbonyl of the Michael adduct to the corresponding pyrrolidine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

-

Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acidic conditions for a Boc group) to yield the free secondary amine.

-

If the carboxylic acid is protected as an ester, hydrolyze it to the free acid using standard basic or acidic hydrolysis conditions.

-

-

Purification:

-

The final product is typically purified by recrystallization or column chromatography to obtain this compound of high purity.

-

Note: This is a generalized protocol. Specific reaction conditions, protecting groups, and purification methods may vary and should be optimized based on literature precedents for similar transformations.

Applications in Drug Discovery and Peptide Science

The rigidified structure of this compound makes it a highly valuable building block in several areas of pharmaceutical research.

Ionotropic Glutamate Receptor (iGluR) Antagonists

This compound and its derivatives have been extensively investigated as antagonists of ionotropic glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS). Dysregulation of iGluR signaling is implicated in various neurological and psychiatric disorders.

Mechanism of Action:

The pyrrolidine-2-carboxylic acid moiety of the molecule mimics the endogenous ligand glutamate, allowing it to bind to the ligand-binding domain of iGluRs. The bulky 3-phenyl substituent acts as a steric block, preventing the conformational changes in the receptor that are necessary for ion channel opening. This competitive antagonism blocks the excitatory signal transduction.

Caption: Simplified mechanism of iGluR antagonism.

Structure-Activity Relationship (SAR) Studies:

Research has shown that modifications to the phenyl ring of this compound can significantly impact the potency and selectivity of these antagonists for different iGluR subtypes (e.g., NMDA, AMPA, and Kainate receptors). For instance, the introduction of a carboxylic acid group on the phenyl ring has been shown to produce potent and selective NMDA receptor antagonists.[10]

| Compound/Modification | Target | Potency (IC₅₀/Kᵢ) | Reference |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid | NMDA Receptor | IC₅₀ as low as 200 nM | [10] |

| Analogues with 5'-substituents on the phenyl ring | NMDA Receptor | Generally increased selectivity | [10] |

Constrained Peptides and Peptidomimetics

The incorporation of this compound into peptide sequences serves to induce specific secondary structures, such as β-turns and helices. The restricted conformation of the pyrrolidine ring can pre-organize the peptide backbone, leading to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

The phenyl group can also participate in crucial hydrophobic or π-stacking interactions with receptor binding pockets, further enhancing the potency and selectivity of the resulting peptidomimetics.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical attention. If on skin, wash with plenty of soap and water.[1]

Conclusion

This compound is a versatile and valuable chiral building block for researchers in drug discovery and peptide science. Its unique conformational constraints and the presence of a modifiable phenyl group provide a powerful tool for the rational design of potent and selective therapeutic agents, particularly for targeting the central nervous system. The well-established synthetic routes and the growing body of literature on its applications underscore its importance as a key component in the modern medicinal chemist's toolbox.

References

- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience.

- This compound CAS#: 118758-48-8. ChemicalBook.

- This compound 118758-48-8 wiki. Guidechem.

- (2S,3R)

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 13C NMR Chemical Shifts.

- interpreting C-13 NMR spectra. Chemguide.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- This compound | 118758-48-8. Sigma-Aldrich.

- Supplementary Inform

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 118758-48-8 [m.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

structure and stereochemistry of 3-phenyl-L-proline

An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Phenyl-L-proline

Prepared by: Gemini, Senior Application Scientist

Abstract

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints upon peptide structures.[1][2] This inherent rigidity has driven extensive research into proline analogues to further modulate peptide and protein architecture for therapeutic and research applications.[3][4] Among these, 3-phenyl-L-proline emerges as a pivotal tool. The introduction of a phenyl group at the C3 position of the pyrrolidine ring creates an additional stereocenter and imposes profound steric and stereoelectronic effects. This guide provides a comprehensive analysis of the structure, stereochemistry, synthesis, and characterization of 3-phenyl-L-proline, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how its unique stereochemical features are leveraged to control peptide conformation, enhance biological activity, and inform structure-activity relationship (SAR) studies.[1][3]

Foundational Stereochemistry and Conformational Landscape

The defining characteristic of 3-phenyl-L-proline is the presence of two stereocenters, at the C2 and C3 positions of the pyrrolidine ring. As an "L-proline" derivative, the absolute configuration at the alpha-carbon (C2) is fixed as (S). The spatial orientation of the phenyl group at C3 relative to the carboxylic acid at C2 gives rise to two distinct diastereomers: cis and trans.

-

cis-3-phenyl-L-proline: The (2S, 3S) isomer, where the phenyl group and the carboxylic acid are on the same face of the pyrrolidine ring.

-

trans-3-phenyl-L-proline: The (2S, 3R) isomer, where the phenyl group and the carboxylic acid are on opposite faces of the ring.

This stereochemical relationship is the primary determinant of the molecule's three-dimensional shape and its subsequent influence on peptide macrostructures.

Caption: Diastereomers of 3-phenyl-L-proline.

Pyrrolidine Ring Pucker and Its Modulation

The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope or twisted conformations, typically described as endo and exo.[2] This puckering significantly influences the backbone dihedral angle φ. The introduction of the bulky phenyl substituent at C3 further restricts this conformational flexibility. The energetic preference for a specific pucker is dictated by the need to minimize steric clashes between the C3-phenyl group, the C2-carboxyl group, and other ring atoms. Molecular mechanics calculations and experimental data confirm that the trans isomer often exhibits a different puckering preference from the cis isomer, which in turn dictates its influence on peptide secondary structure.[1]

Influence on Peptide Bond Isomerization (ω-angle)

The peptide bond preceding a proline residue (the Xaa-Pro bond) has a relatively low energy barrier to cis-trans isomerization (~20 kcal/mol), meaning a significant population of the cis isomer can exist in solution. The C3 substituent directly modulates this equilibrium. Steric interactions between the phenyl group and the preceding amino acid residue can either favor or disfavor the cis conformation, making 3-phenyl-L-proline a powerful tool for designing peptides with a predisposition for a specific ω-angle geometry.

Synthesis and Structural Elucidation

The synthesis of 3-phenyl-L-proline requires precise control over stereochemistry. Diastereoselective approaches are paramount to obtaining pure cis or trans isomers, as their separation can be challenging.

Diastereoselective Synthetic Strategies

Modern synthetic strategies often start from readily available chiral precursors like L-proline or 4-hydroxy-L-proline.[1]

-

From 4-Hydroxy-L-proline: A common and effective strategy involves the oxidation of N-protected 4-hydroxy-L-proline to the corresponding 4-keto-proline. This intermediate can then be converted to an enol triflate, which serves as a substrate for palladium-mediated cross-coupling reactions (e.g., Suzuki or Stille coupling) with a phenyl-donating reagent like phenylboronic acid. The final hydrogenation step often proceeds with diastereoselectivity that can be influenced by the choice of catalyst and protecting groups.[1]

-

Michael Addition: Asymmetric Michael additions of phenyl organometallics to α,β-unsaturated pyrrolidine precursors are also employed. The stereochemical outcome is dictated by the chiral auxiliary or catalyst used in the reaction, providing access to specific diastereomers.[1]

-

Radical Cyclization: Reductive and non-reductive radical cyclization processes have been developed to synthesize 3-substituted prolines, including 3-phenyl-L-proline, often resulting in mixtures of cis and trans isomers.[1]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Architectural Significance of the 3-Phenylpyrrolidine Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenylpyrrolidine Derivatives

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The 3-phenylpyrrolidine motif is a quintessential example of such a scaffold. Its unique three-dimensional architecture, combining a flexible saturated nitrogen heterocycle with a rigid aromatic phenyl group, provides an ideal framework for interacting with a diverse array of biological targets. This guide offers a comprehensive exploration of the fundamental physical and chemical properties of 3-phenylpyrrolidine derivatives, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness the full potential of this versatile chemical entity. From its synthesis and stereochemical nuances to its reactivity and analytical characterization, we will delve into the causality behind experimental choices, grounding our discussion in established protocols and authoritative literature.

Core Physicochemical and Stereochemical Landscape

The physical properties of 3-phenylpyrrolidine derivatives are intrinsically linked to their structure, governing their behavior in both chemical reactions and biological systems. The parent compound, 3-phenylpyrrolidine, is a liquid at room temperature with a boiling point of approximately 243.4°C and a flash point of 103.1°C.[1] The introduction of substituents on either the phenyl ring or the pyrrolidine nitrogen significantly alters these properties.

A critical feature of the 3-phenylpyrrolidine core is its inherent chirality at the C3 position. This stereocenter is of paramount importance, as enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[2] The stereochemistry can influence crystal packing, leading to different melting points and solubilities between racemic and enantiopure forms.[2] Furthermore, the pyrrolidine ring is not planar and exists in various "envelope" and "twisted" conformations. The presence of substituents, particularly fluorine, can significantly influence this conformational equilibrium through stereoelectronic effects like the gauche and anomeric effects, thereby modulating the molecule's overall shape and its ability to bind to a target.[3]

Table 1: Comparative Physical Properties of Representative 3-Phenylpyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| 3-Phenylpyrrolidine | C₁₀H₁₃N | 147.22 | Liquid | 243.4[1] |

| 3-Methyl-3-phenylpyrrolidine | C₁₁H₁₅N | 161.24 | - | - |

| 3-Phenylpyrrolidine-2,5-dione | C₁₀H₉NO₂ | 175.18 | Solid | - |

| 1-Anilino-3-phenylpyrrolidine-2,5-dione | C₁₆H₁₄N₂O₂ | 266.29 | - | - |

Data compiled from various sources.[1][4][5][6]

Synthesis of the Core Scaffold: Constructing the Framework

The creation of the 3-phenylpyrrolidine ring system can be achieved through several strategic synthetic routes. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome.

Palladium-Catalyzed Hydroarylation

A powerful and direct method for synthesizing 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[7][8] This approach is significant because it constructs the C-C bond at the C3 position on a pre-formed heterocyclic ring. The reaction's success hinges on the nature of the nitrogen substituent; N-alkyl pyrrolines yield the desired hydroarylation product (the saturated pyrrolidine), whereas N-acyl pyrrolines tend to favor the formation of unsaturated Heck-type products.[8] This divergence underscores the critical role of the nitrogen's electronic character in directing the reaction mechanism.

Cycloaddition Strategies

[3+2] cycloaddition reactions represent a highly efficient and stereoselective pathway for assembling the pyrrolidine ring.[9] This strategy typically involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene). For instance, the reaction of (E)-3-arylidene-1-phenyl-succinimides with α-amino acids and cyclic diketones can generate complex spiro-fused pyrrolidine derivatives with high diastereoselectivity under mild conditions.[9][10][11] The power of this method lies in its ability to rapidly build molecular complexity from simpler starting materials in a single, often one-pot, operation.

Reductive Amination of Diketones

A practical and efficient approach for synthesizing N-aryl-substituted pyrrolidines is the successive reductive amination of 1,4-diketones with anilines.[12] This process, often catalyzed by iridium complexes via transfer hydrogenation, involves the initial formation of a C=N bond followed by its reduction to a C-N bond, occurring twice to complete the cyclization.[12] This method is robust and showcases the utility of transfer hydrogenation in forging heterocyclic systems.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of N-Boc-2-pyrroline

This protocol provides a representative procedure for the synthesis of a 3-aryl-pyrrolidine derivative.

Objective: To synthesize N-Boc-3-(4-methoxyphenyl)pyrrolidine.

Materials:

-

N-Boc-2-pyrroline

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add N-Boc-2-pyrroline (1.0 mmol), 4-iodoanisole (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

-

Add anhydrous acetonitrile (5 mL) to the flask via syringe.

-

Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst formation.

-

Add triethylamine (2.0 mmol) followed by formic acid (2.0 mmol) dropwise to the reaction mixture. Causality Note: Formic acid serves as the hydride source in the catalytic cycle, and triethylamine acts as the base to generate the formate salt in situ.

-

Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-(4-methoxyphenyl)pyrrolidine.

Caption: General workflow for palladium-catalyzed hydroarylation synthesis.

Chemical Reactivity: Modifying the Scaffold

The 3-phenylpyrrolidine scaffold offers multiple sites for chemical modification, enabling the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies.

Reactions at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the most common site for functionalization. Its nucleophilicity allows for straightforward reactions.

-

N-Alkylation: This is a fundamental transformation used to introduce alkyl chains that can probe specific pockets in a biological target.[13] The reaction typically proceeds via an Sₙ2 mechanism using alkyl halides.[14] However, direct alkylation with alcohols using hydrogen-borrowing catalysis is a greener alternative.[14] In some cases, intramolecular cyclization of a chloropropyl-substituted amine can lead to the formation of a reactive azetidinium ion intermediate, which is the true alkylating agent.[15] This mechanistic insight is crucial for controlling side-product formation.

-

N-Acylation: The reaction with acid chlorides or anhydrides readily forms stable amide derivatives.[16] This transformation is significant as it converts the basic nitrogen into a neutral amide group, altering the compound's pKa, hydrogen bonding capability, and overall pharmacokinetic profile. C-3 acylation of pyrrolidine-2,4-diones is also a known transformation.[17]

Reactions at the Phenyl Ring

The phenyl group can undergo electrophilic aromatic substitution. The pyrrolidine ring acts as an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for these reactions (e.g., nitration, halogenation), the pyrrolidine nitrogen will be protonated, transforming the substituent into a deactivating, meta-directing group. Therefore, reaction conditions must be carefully chosen, and N-protection (e.g., as an amide) is often necessary to control the regiochemical outcome.

Reactions at the Pyrrolidine Ring (C-H Functionalization)

Direct functionalization of the pyrrolidine ring's C-H bonds is a more advanced but powerful strategy. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved, demonstrating that even typically inert sp³ C-H bonds can be selectively targeted.[18] Ruthenium catalysts have also been employed for the selective arylation of sp³ C-H bonds in N-phenylpyrrolidine without the need for a directing group.[19] These methods provide novel avenues for creating derivatives that are inaccessible through traditional synthetic routes.

Caption: Key reactive sites on the 3-phenylpyrrolidine core.

Analytical Characterization: Structure Elucidation and Verification

Unambiguous characterization of newly synthesized 3-phenylpyrrolidine derivatives is essential for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose.[20][21]

Table 2: Expected Spectroscopic Signatures for a 3-Phenylpyrrolidine Derivative

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.0-7.5 ppm. |

| Pyrrolidine Protons | Complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The C3 proton (benzylic) is typically around δ 3.0-3.5 ppm. | |

| N-H Proton | A broad singlet, chemical shift is solvent-dependent. | |

| ¹³C NMR | Aromatic Carbons | Signals in the range of δ 125-150 ppm. |

| Pyrrolidine Carbons | Signals in the aliphatic region (δ 25-60 ppm). | |

| IR | N-H Stretch | A moderate band around 3300-3500 cm⁻¹ (for secondary amines). |

| C-H (sp²) Stretch | Bands just above 3000 cm⁻¹. | |

| C-H (sp³) Stretch | Bands just below 3000 cm⁻¹. | |

| C=C Aromatic Stretch | Bands around 1600 and 1450 cm⁻¹. | |

| Mass Spec. | Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound. |

| Fragmentation | Common fragments include loss of the phenyl group or cleavage of the pyrrolidine ring. The benzylic C-C bond cleavage is common. |

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for a synthesized 3-phenylpyrrolidine derivative.

Materials:

-

Synthesized compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆), ~0.7 mL

-

5 mm NMR tube

-

Pipette and vial

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean, small vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Causality Note: Deuterated solvents are used because the deuterium nucleus resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. It also provides the lock signal for the spectrometer.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumental Analysis: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral peaks.

-

Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[20]

-

-

Data Processing: Fourier transform the raw Free Induction Decay (FID) data. Apply phase and baseline corrections to obtain the final, interpretable spectrum.

Caption: A typical workflow for spectroscopic characterization.

Conclusion: A Versatile Scaffold for Future Discovery

The 3-phenylpyrrolidine framework is a cornerstone in the design of biologically active molecules, with derivatives showing promise as anticonvulsants, anti-inflammatory agents, and ligands for CNS receptors.[13][22][23] Its value lies not only in its favorable three-dimensional structure but also in its chemical tractability. The pyrrolidine nitrogen provides a reliable handle for modification, while modern catalytic methods have opened new avenues for functionalizing the scaffold's carbon framework. A thorough understanding of its physical properties, stereochemical complexity, and chemical reactivity is fundamental for any researcher aiming to design the next generation of therapeutics based on this remarkable and enduring scaffold.

References

-

Title: Reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones... Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket Source: PubMed URL: [Link]

-

Title: Reaction of (E)-3-arylidene-1-phenylpyrrolidine-2,5-dione 1a–g with... Source: ResearchGate URL: [Link]

-

Title: 3-Methyl-3-phenylpyrrolidine Source: PubChem - NIH URL: [Link]

-

Title: 3-Phenylpyrrolidine-2,5-dione Source: PubChem URL: [Link]

-

Title: Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity Source: PubMed URL: [Link]

-

Title: Reaction of (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione 1a with... Source: ResearchGate URL: [Link]

-

Title: Therapeutic potential of pyrrole and pyrrolidine analogs: an update Source: PMC - NIH URL: [Link]

-

Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation Source: PMC - PubMed Central URL: [Link]

-

Title: Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-One Adopt Very Different Crystal 3 Ethyl Source: e-Publications@Marquette URL: [Link]

-

Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Source: ChemRxiv URL: [Link]

-

Title: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: 3-Phenylpyrrolidine Source: PubChem URL: [Link]

-

Title: Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine Source: ACS Publications URL: [Link]

-

Title: Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion Source: PubMed URL: [Link]

-

Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation Source: PubMed URL: [Link]

-

Title: Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Source: wiley.com URL: [Link]

-

Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

-

Title: Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents Source: MDPI URL: [Link]

-

Title: Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation Source: PMC - NIH URL: [Link]

-

Title: 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione Source: PubChem URL: [Link]

-

Title: Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives Source: PubMed URL: [Link]

-

Title: Pyrrolidine-based marketed drugs. Source: ResearchGate URL: [Link]

-

Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Source: MDPI URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: PMC - NIH URL: [Link]

-

Title: Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity Source: PubMed URL: [Link]

-

Title: Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group Source: PubMed URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives Source: Request PDF URL: [Link]

-

Title: Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Source: Semantic Scholar URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-3-phenylpyrrolidine | C11H15N | CID 21098616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylpyrrolidine-2,5-dione | C10H9NO2 | CID 568890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | C16H14N2O2 | CID 121238703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thalesnano.com [thalesnano.com]

- 15. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Formula C11H13NO2

This guide provides a comprehensive technical overview of key chemical isomers corresponding to the molecular formula C₁₁H₁₃NO₂. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind experimental choices and the intricate relationships between chemical structure and biological function.

Introduction: The Chemical Diversity of C₁₁H₁₃NO₂

The molecular formula C₁₁H₁₃NO₂ represents a fascinating landscape of structural diversity. Compounds sharing this formula, known as isomers, possess the same types and numbers of atoms but differ in their arrangement.[1][2][3] These differences in connectivity and spatial orientation give rise to a vast array of distinct physical, chemical, and pharmacological properties.[1][4][5][6] This guide will focus on a curated selection of prominent C₁₁H₁₃NO₂ isomers, chosen for their relevance in neuroscience, metabolic studies, and pharmacology.

We will explore:

-

Indole-3-propionic acid (IPA): A significant metabolite produced by the gut microbiota with potent neuroprotective and antioxidant properties.[7][8][9]

-

N-Acetyl-L-phenylalanine (NAP): The N-acetylated derivative of the essential amino acid L-phenylalanine, implicated in certain metabolic disorders.[10][11]

-

2,5-Dimethoxy-4-methylamphetamine (DOM): A potent psychedelic phenethylamine, valuable in research for its selective action on serotonin receptors.[12][13]

-

para-Methoxy-N-methylamphetamine (PMMA): A stimulant and psychedelic drug of forensic and toxicological interest due to its presence in illicit markets.[14][15][16]

By examining these structurally related yet functionally distinct molecules, we aim to provide a nuanced understanding of how subtle changes in molecular architecture can lead to profound differences in biological activity.

Isomer Profiles and Physicochemical Properties

The initial step in any chemical investigation is to establish the fundamental identity and properties of the compounds . These properties dictate everything from solubility in experimental buffers to behavior in analytical systems.

| Property | Indole-3-propionic acid (IPA) | N-Acetyl-L-phenylalanine (NAP) | 2,5-Dimethoxy-4-methylamphetamine (DOM) | para-Methoxy-N-methylamphetamine (PMMA) |

| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | (2S)-2-acetamido-3-phenylpropanoic acid | 2,5-Dimethoxy-4-methylamphetamine | 1-(4-Methoxyphenyl)-N-methylpropan-2-amine |

| CAS Number | 830-96-6 | 2018-61-3 | 15588-95-1 | 22331-70-0 |

| Molecular Weight | 189.21 g/mol | 207.23 g/mol | 207.28 g/mol | 179.26 g/mol (Note: Formula is C₁₁H₁₇NO) |

| Melting Point | 134-135 °C | 171-173 °C | 61-62 °C | Not well-documented |